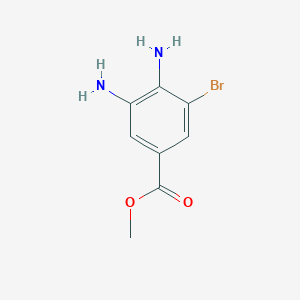

Methyl 3,4-diamino-5-bromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-diamino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUXWCBISHILFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-11-1 | |

| Record name | methyl 3,4-diamino-5-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1): A Key Building Block in Modern Drug Discovery

For Immediate Release

SHANGHAI, CN – December 31, 2025 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful discovery of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of Methyl 3,4-diamino-5-bromobenzoate, a versatile intermediate whose structural features are pivotal in the synthesis of a new generation of targeted therapies.

CAS Number: 1245643-11-1[1][2]

Introduction: The Strategic Importance of a Polysubstituted Benzene Ring

This compound is a polysubstituted aromatic compound characterized by the presence of vicinal amino groups, a bromine atom, and a methyl ester functionality. This unique arrangement of reactive sites makes it a highly valuable precursor in the synthesis of complex heterocyclic systems, which form the core of many modern pharmaceuticals.[1] Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The strategic placement of the two amino groups facilitates the formation of various fused heterocyclic rings, while the bromine atom serves as a convenient handle for further molecular elaboration through cross-coupling reactions. The methyl ester provides a site for modification or can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization or improving pharmacokinetic properties.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1245643-11-1 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O₂ | [2] |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Off-white to dark brown solid | [1] |

| Purity | ≥98% | [2] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon), protect from light | [1] |

| Boiling Point (Predicted) | 402.5 ± 40.0 °C | [1] |

| SMILES | COC(=O)c1cc(N)c(N)c(Br)c1 | |

| InChI | 1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 |

Spectral Data: The ¹H NMR spectrum provides crucial information for the structural confirmation of the compound.

-

¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (wide s, 2H), 3.85 (s, 3H), 3.38-3.56 (wide s, 2H).[3]

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, Methyl 4-amino-3-bromo-5-nitrobenzoate. The following protocol is a robust and well-documented method.

Experimental Protocol

Reaction: Reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate

Reagents and Materials:

-

Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol)

-

Tin(II) chloride (33 g, 145 mmol)

-

Methanol (100 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL), add tin(II) chloride (33 g, 145 mmol).[3]

-

Heat the suspension to 60 °C and maintain this temperature with stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.[3]

-

Concentrate the reaction mixture under reduced pressure to obtain a residue.[3]

-

Adjust the pH of the residue to 11 with a saturated aqueous sodium bicarbonate solution.[3]

-

Extract the aqueous phase with dichloromethane (3 x 200 mL).[3]

-

Combine the organic phases and wash with a saturated aqueous sodium chloride solution (200 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Filter and concentrate the organic phase to afford this compound as an off-white solid (Expected yield: ~5 g, 58%).[3]

Rationale Behind Experimental Choices

The choice of tin(II) chloride as the reducing agent is a classic and effective method for the reduction of aromatic nitro groups to amines. It is generally chemoselective and tolerant of other functional groups, such as the ester and the aryl bromide present in the starting material. Methanol serves as a suitable solvent for both the starting material and the reagent. The basic workup with sodium bicarbonate is crucial to neutralize any acidic residues and to deprotonate the amino groups, facilitating their extraction into the organic phase.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology. The ortho-diamino functionality is a precursor to a variety of heterocyclic systems.

Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have emerged as a highly successful class of anti-cancer drugs. The general structure of many kinase inhibitors often features a heterocyclic core that can interact with the ATP-binding site of the kinase.

This compound is an ideal starting material for the construction of such heterocyclic cores. For instance, condensation of the diamine with various electrophiles can lead to the formation of benzimidazoles, quinoxalines, and other related heterocycles. The bromine atom can then be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and to modulate the pharmacological properties of the final compound. This strategic approach allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity.

Caption: General synthetic strategy for kinase inhibitors from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).

-

Signal Word: Warning.

-

Hazard Statements: H302: Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from light.[1]

Conclusion: A Building Block with a Bright Future

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a versatile platform to construct novel and complex molecular architectures. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks will only increase. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their quest for the next generation of life-saving medicines.

References

-

Protheragen. This compound. [Link]

-

PMC. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

-

Aladdin Scientific. Methyl 3, 4-diamino-5-bromobenzoate, min 98%, 1 gram. [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

PMC. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]

Sources

Technical Guide to the Physicochemical Characterization of Methyl 3,4-diamino-5-bromobenzoate

Abstract

Methyl 3,4-diamino-5-bromobenzoate is a key substituted aniline derivative serving as a pivotal building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its precise physicochemical properties dictate reaction kinetics, purification strategies, formulation development, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the rigorous characterization of this intermediate. It moves beyond a simple datasheet to detail the essential analytical methodologies required to establish its identity, purity, and critical physical properties. We present not only the expected values but also the causality behind the selection of specific analytical techniques, offering field-proven protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Well-Characterized Intermediate

In the multi-step synthesis of complex pharmaceutical agents, the quality of each intermediate is paramount. This compound (CAS 1245643-11-1) is no exception. The arrangement of its functional groups—two electron-donating amino groups, an electron-withdrawing methyl ester, and a heavy bromine atom—creates a unique electronic and steric profile. This profile is advantageous for subsequent cross-coupling or cyclization reactions but also introduces challenges in stability, solubility, and purification.

An incomplete or inaccurate understanding of its physical properties can lead to significant downstream issues, including:

-

Poor Reaction Yields: Incorrect solubility data can lead to suboptimal reaction concentrations.

-

Impurity Propagation: Failure to accurately assess purity can introduce process-related impurities into the final API.

-

Formulation Failures: Mischaracterization of solid-state properties can hinder the development of stable and bioavailable drug products.

This document serves as a practical guide for establishing a robust and validated analytical profile for this critical intermediate.

Core Molecular and Physical Identifiers

A foundational dataset is the first step in characterization. The following properties are consistently reported and form the baseline for identity confirmation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Bromo-5-(methoxycarbonyl)benzene-1,2-diamine; Benzoic acid, 3,4-diamino-5-bromo-, methyl ester | [2] |

| CAS Number | 1245643-11-1 | [3] |

| Molecular Formula | C₈H₉BrN₂O₂ | [3] |

| Molecular Weight | 245.07 g/mol | [2] |

| Appearance | Reported as an off-white, dark brown, or light sensitive solid. | [2][4] |

| Predicted Boiling Point | 402.5 ± 40.0 °C | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Experimental Characterization Workflow: A Validating System

A logical and sequential workflow is essential for definitively characterizing a pharmaceutical intermediate. Each step provides data that validates the previous one, creating a self-consistent and trustworthy analytical package.

Sources

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: A Core Scaffold for Heterocyclic Drug Candidates

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will move beyond basic specifications to explore its synthesis, validated characterization, and, most critically, its field-proven applications as a pivotal building block in the synthesis of high-value therapeutic candidates, including kinase and complement system inhibitors.

This compound is a substituted o-phenylenediamine, a structural motif of immense value in medicinal chemistry. The strategic placement of two adjacent amino groups, a bromine atom, and a methyl ester on the benzene ring provides multiple, orthogonal reaction sites for the construction of complex heterocyclic systems. Its key physicochemical properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][3] |

| CAS Number | 1245643-11-1 | [1][2] |

| Appearance | Off-white to dark brown solid; light-sensitive | [4] |

| Common Synonyms | Methyl 3-bromo-4,5-diaminobenzoate; 3-Bromo-5-(methoxycarbonyl)benzene-1,2-diamine | [4] |

| Storage | 2–8 °C, under inert gas (Nitrogen/Argon), protect from light | [4] |

| SMILES | COC(=O)c1cc(N)c(N)c(Br)c1 | [3] |

| InChI Key | FJUXWCBISHILFS-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The most direct and widely cited synthesis of this compound involves the reduction of its nitro-precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. The use of tin(II) chloride (SnCl₂) in a protic solvent like methanol is a classic, reliable, and scalable method for the chemoselective reduction of an aromatic nitro group in the presence of other sensitive functionalities like an ester.

Causality of Experimental Choices:

-

Reagent: Tin(II) chloride is a mild reducing agent, well-suited for converting nitroarenes to anilines without affecting the ester group, which would be susceptible to hydrolysis under harsh basic conditions or reduction by more powerful agents like LiAlH₄.

-

Solvent: Methanol serves as an excellent solvent for the starting material and the tin salts, facilitating a homogenous reaction.

-

Work-up: The post-reaction basification with saturated sodium bicarbonate is critical. It neutralizes the acidic reaction mixture and precipitates tin salts (as hydroxides), which can then be removed. Dichloromethane (DCM) is chosen for extraction due to its high volatility and ability to dissolve the product while having low miscibility with the aqueous layer.

Detailed Experimental Protocol

This protocol is adapted from validated procedures found in the patent literature and chemical supplier documentation.[1]

-

Reaction Setup: To a suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL), add tin(II) chloride (33 g, 14.5 mmol).

-

Reaction Execution: Heat the suspension to 60 °C and maintain this temperature with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Initial Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Neutralization and Extraction: To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution until the pH reaches ~11. This will result in the formation of a thick precipitate. Extract the aqueous phase with dichloromethane (3 x 200 mL).

-

Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) solution (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to afford this compound as an off-white solid (Typical yield: ~58%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Robust characterization is essential for confirming the identity and purity of key intermediates. The ¹H NMR data for this compound is well-documented and serves as a primary identity test.

¹H Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides a clear fingerprint of the molecule. The two aromatic protons appear as singlets due to their meta-relationship, and the distinct signals for the methyl ester and the two non-equivalent amino groups are readily identifiable.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source(s) |

| 7.74 | Singlet (s) | 1H, Ar-H | [1] |

| 7.35 | Singlet (s) | 1H, Ar-H | [1] |

| 4.18 | Broad Singlet (br s) | 2H, -NH₂ | [1] |

| 3.85 | Singlet (s) | 3H, -OCH₃ | [1] |

| 3.38-3.56 | Broad Singlet (br s) | 2H, -NH₂ | [1] |

| Solvent: CDCl₃ |

Expected Spectroscopic Data

While comprehensive experimental ¹³C NMR, IR, and MS data are not consistently published in the cited literature for this specific intermediate, we can predict the key signals based on its structure. This theoretical data (Table 3) provides a benchmark for researchers to validate their own experimental findings.

| Technique | Expected Key Signals / Peaks | Rationale |

| ¹³C NMR | ~167 ppm~110-150 ppm~52 ppm | Carbonyl carbon (C=O) of the ester6 aromatic carbonsMethyl carbon (-OCH₃) |

| Infrared (IR) | 3350-3450 cm⁻¹ (two bands)~1700 cm⁻¹ (strong)~1600 cm⁻¹ | N-H stretching of the primary amine groupsC=O stretching of the esterAromatic C=C stretching |

| Mass Spec. (MS) | m/z ~244/246 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a precursor to privileged heterocyclic scaffolds. The o-phenylenediamine core is the classical starting point for building benzimidazoles and quinoxalines, both of which are central to numerous approved drugs and clinical candidates.

A. Synthesis of Benzimidazole Scaffolds for Factor D Inhibitors

The complement system is a target for inflammatory diseases. As detailed in patent WO2019057946A1 , this compound is the starting material for a multi-step synthesis of Factor D inhibitors. The first critical step is the formation of the benzimidazole ring.

Caption: Formation of a key benzimidazole intermediate for Factor D inhibitors.

This transformation establishes the core heterocyclic system, which can be further functionalized at the chloro and ester positions to build a library of potential inhibitors.

B. Synthesis of Quinoxaline Scaffolds for PI3Kβ Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are critical targets in oncology. Patents WO2017060406A1 and ES2925176T3 disclose the use of this compound to synthesize quinoxaline derivatives as PI3Kβ inhibitors. This is achieved through a condensation reaction with a 1,2-dicarbonyl equivalent.

Caption: Synthesis of a quinoxaline core for PI3Kβ inhibitor development.

This reaction efficiently constructs the bicyclic quinoxaline system, providing a robust scaffold for developing potent and selective kinase inhibitors.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| GHS Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P264, P270, P301+P312, P501 |

References

- Google Patents. (n.d.). WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors.

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors.

- Google Patents. (n.d.). WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors.

- Google Patents. (n.d.). ES2925176T3 - Quinoxaline and pyridoprazine derivatives as pi3k-beta inhibitors.

Sources

- 1. WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]

- 2. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]

- 3. ES2925176T3 - Quinoxaline and pyridoprazine derivatives as pi3k-beta inhibitors - Google Patents [patents.google.com]

- 4. WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors - Google Patents [patents.google.com]

A Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: A Core Building Block for Heterocyclic Drug Scaffolds

Abstract

Methyl 3,4-diamino-5-bromobenzoate is a substituted aromatic amine that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional substitution pattern—comprising vicinal amino groups, a bromine atom, and a methyl ester—offers a strategic platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic insights, key applications in drug discovery, and essential safety protocols. The primary utility of this compound lies in its role as a precursor to substituted benzimidazoles, a privileged scaffold in numerous therapeutic agents. This document serves as a comprehensive resource for researchers leveraging this intermediate in the design and development of novel bioactive molecules.

Core Molecular Profile and Physicochemical Properties

This compound is an organic intermediate whose structure is primed for subsequent chemical transformations.[1][2] The vicinal diamino groups are nucleophilic and serve as the primary reactive site for cyclization reactions, particularly in the formation of five- and six-membered heterocyclic rings. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity, while the methyl ester can be hydrolyzed or aminated to modulate solubility and create additional points for molecular elaboration.

Key physicochemical and identification data are summarized below for rapid reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl 3-bromo-4,5-diaminobenzoate | [3][4] |

| CAS Number | 1245643-11-1 | [3][5] |

| Molecular Formula | C₈H₉BrN₂O₂ | [5][6][7] |

| Molecular Weight | 245.07 g/mol | [3][6][8] |

| Appearance | Off-white to dark brown solid | [1][9] |

| SMILES String | COC(=O)c1cc(N)c(N)c(Br)c1 | [6][8] |

| InChI Key | FJUXWCBISHILFS-UHFFFAOYSA-N | [6][8] |

| Storage Conditions | Store at 2–8 °C, protect from light, preferably under an inert atmosphere. | [1][3] |

Synthesis Protocol: Reduction of a Nitro-Aromatic Precursor

The most direct and reliable synthesis of this compound involves the chemoselective reduction of the corresponding nitro-amino precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.[9] This method is efficient and utilizes common laboratory reagents.

Mechanistic Rationale

The choice of tin(II) chloride (SnCl₂) as the reducing agent is strategic. SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups to anilines, particularly in the presence of other reducible functional groups like esters, which remain unaffected under these conditions. The reaction proceeds in a protic solvent (methanol) and is heated to ensure a reasonable reaction rate. The workup requires basification with sodium bicarbonate to neutralize the acidic reaction mixture and deprotonate the newly formed anilinium salts, rendering the diamine product soluble in organic solvents for efficient extraction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

(Adapted from ChemicalBook Synthesis Data[9])

-

Reagent Suspension: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) and tin(II) chloride (33 g, 145 mmol, ~4 equivalents) in methanol (100 mL).

-

Heating: Heat the suspension to 60 °C. Maintain this temperature and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol, yielding a residue.

-

Basification: To the residue, carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous phase is approximately 11. This step neutralizes the reaction and deprotonates the amine products.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 200 mL). The product will move into the organic layer.

-

Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) solution (200 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.

-

Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford this compound as an off-white solid (typical reported yield: ~58%).[9]

Structural Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The reported ¹H NMR spectral data provides a clear signature for the molecule.

-

¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H).[9]

-

Interpretation: The two singlets at 7.74 and 7.35 ppm correspond to the two aromatic protons. The singlet at 3.85 ppm is characteristic of the methyl ester protons. The two broad singlets at 4.18 and ~3.5 ppm represent the protons of the two different amino groups (-NH₂).

-

Application in Drug Discovery: A Gateway to Benzimidazoles

The primary value of this compound lies in its function as a precursor for heterocyclic scaffolds, which are foundational structures in many approved drugs.[10]

The Benzimidazole Scaffold

As an ortho-phenylenediamine, this molecule is an ideal starting material for the synthesis of benzimidazoles. The condensation of the 1,2-diamino functionality with aldehydes, carboxylic acids, or their derivatives is a robust and widely used method to construct the benzimidazole ring system.[5][6] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[11]

Logical Synthesis Pathway

Caption: General reaction scheme for benzimidazole synthesis.

The resulting brominated benzimidazole can be further functionalized. The bromine atom serves as a key site for introducing diversity via metal-catalyzed cross-coupling reactions, while the ester can be modified to tune pharmacokinetics. This multi-handle approach allows for the rapid generation of compound libraries for screening against therapeutic targets such as kinases, polymerases, and G-protein coupled receptors.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as acutely toxic upon ingestion.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | [6][8] |

Recommended Safety Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or OSHA 29 CFR 1910.133 standards.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[8][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[1][3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point into the synthesis of high-value, biologically active heterocyclic compounds. Its utility, particularly in the construction of the pharmacologically significant benzimidazole core, makes it an indispensable tool for medicinal chemists. Understanding its synthesis, reactivity, and handling requirements allows researchers to fully exploit its potential in the quest for novel therapeutics.

References

- [Vertex AI Search Result 1] Name: Methyl 3, 4-diamino-5-bromobenzoate · Specifications and Purity: ±98% · Molecular Formula: C8H9BrN2O2 · Molecular Weight: 245.1 · Product Family: Organic Building Blocks · CAS Number: 1245643-11-1.

- [ChemScene] 1245643-11-1 | this compound.

- [Sigma-Aldrich] Methyl3,4-diamino-5-bromobenzoate AldrichCPR.

- [Sigma-Aldrich] Methyl3,4-diamino-5-bromobenzoate AldrichCPR.

- [ChemicalBook] this compound | 1245643-11-1.

- [Sigma-Aldrich] Methyl3,4-diamino-5-bromobenzoate AldrichCPR.

- [Santa Cruz Biotechnology] Methyl 3-bromo-4,5-diaminobenzoate | CAS 1245643-11-1.

- [Sigma-Aldrich] Methyl3,4-diamino-5-bromobenzoate AldrichCPR Safety Information.

- [Semantic Scholar] Recent achievements in the synthesis of benzimidazole derivatives.

- [Fisher Scientific] SAFETY DATA SHEET.

- [ResearchGate] Synthesis of benzimidazole derivatives (1–30).

- [Bentham Science] A Review on Medicinally Important Heterocyclic Compounds.

- [PubMed Central (PMC)] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.

- [Protheragen] this compound.

- [Hangzhou Longshine Bio-Tech] this compound/1245643-11-1.

- [PubMed Central (PMC)] Heterocycles in Medicinal Chemistry.

Sources

- 1. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. WO2017191650A1 - Process for the preparation of 5-[[[(2s)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1s)-1-(4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid and its polymorphs thereof - Google Patents [patents.google.com]

- 3. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. This compound/1245643-11-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. This compound | 1245643-11-1 [chemicalbook.com]

- 10. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of Methyl 3,4-diamino-5-bromobenzoate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its development as a potential pharmaceutical agent. Recognizing the current lack of extensive public data on this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately. We will delve into the theoretical underpinnings of solubility, present robust methodologies for its measurement, and discuss the critical factors that influence this property.

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1][2] A drug's therapeutic effect is contingent on its bioavailability, which is intrinsically linked to its solubility and permeability.[1][3] An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and reach its systemic target.[1] Therefore, a thorough understanding and characterization of a compound's solubility is not merely a perfunctory step but a cornerstone of successful drug development, influencing formulation strategies, dosage form design, and ultimately, clinical efficacy.

This compound, with its aromatic diamino structure, presents a unique case for solubility investigation. The interplay of its functional groups dictates its interaction with various solvents, making a systematic study of its solubility profile essential for advancing its preclinical development.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is paramount to interpreting its solubility behavior. For this compound, the following information has been compiled from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂ | [4] |

| Molecular Weight | 245.07 g/mol | [4] |

| Appearance | Solid | [5] |

| Predicted LogP | 1.40 | [6] |

| Topological Polar Surface Area (TPSA) | 78.34 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 1 | [6] |

The predicted LogP value of 1.40 suggests that this compound has a moderate lipophilicity. The presence of two amino groups and a methyl ester group provides sites for hydrogen bonding, which will significantly influence its solubility in protic solvents.

Factors Influencing the Solubility of Aromatic Amines

The solubility of a compound is not an intrinsic constant but is highly dependent on a variety of external factors.[3][7] For an aromatic amine like this compound, the following are of particular importance:

-

pH of the Solvent : As weak bases, the amino groups of the compound can be protonated in acidic solutions. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.[8][9] The relationship between pH, pKa, and solubility is a critical consideration.[9]

-

Solvent Polarity : The principle of "like dissolves like" is a fundamental concept in solubility.[10][11] Polar solvents will better solvate polar solutes, and non-polar solvents will be more effective for non-polar solutes. The presence of both polar (amino, ester) and non-polar (benzene ring, bromo group) moieties in this compound suggests that its solubility will vary significantly across a spectrum of solvents.

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[12][13] However, this is not a universal rule, and the effect of temperature should be experimentally determined.

-

Crystal Structure (Polymorphism) : The solid-state properties of a compound can have a profound impact on its solubility.[7] Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, leading to variations in solubility.[14]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[15] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Below are detailed protocols for determining the solubility of this compound using the shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Shake-Flask Method: Core Protocol

This initial phase of the experiment is common to both HPLC and UV-Vis quantification methods.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Methyl3,4-diamino-5-bromobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. chemscene.com [chemscene.com]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. quora.com [quora.com]

- 11. Khan Academy [khanacademy.org]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of Methyl 3,4-diamino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-diamino-5-bromobenzoate, a vital intermediate in pharmaceutical synthesis and organic chemistry, requires meticulous handling due to its potential health hazards. This guide, designed for the discerning scientist, provides a comprehensive overview of its safety profile and outlines detailed protocols for its safe use, storage, and disposal. By understanding the causality behind these procedures, researchers can foster a self-validating system of safety within their laboratories.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's properties is the cornerstone of its safe manipulation. This compound is a solid, often appearing as a dark brown or off-white powder.[1] Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1245643-11-1 | [2][3][4][5] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Dark brown or off-white solid | [1] |

| Boiling Point (Predicted) | 402.5 ± 40.0 °C | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

| Light Sensitivity | Light sensitive solid | [1] |

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

-

Acute Toxicity 4, Oral (H302): Harmful if swallowed.

This classification necessitates careful handling to prevent ingestion. The GHS pictogram associated with this hazard is the exclamation mark (GHS07).

Beyond this acute oral toxicity, the structural class of this compound—a halogenated aromatic amine—warrants a broader consideration of potential hazards. Aromatic amines, as a class, are known for a range of toxicological effects, including:

-

Carcinogenicity: Many aromatic amines are recognized or suspected carcinogens.[6][7][8][9] The International Agency for Research on Cancer (IARC) has classified several arylamines as probable or known human carcinogens.[7] Occupational exposure to aromatic amines has been linked to an increased risk of bladder cancer.[7]

-

Reproductive Toxicity: Some aniline derivatives have been shown to affect the male reproductive system.[10] Studies have indicated that aniline can be metabolized to paracetamol, which has been implicated as a disruptor of male reproductive development.[11]

-

Methemoglobinemia: Aniline and its derivatives can lead to an increase in methemoglobin levels in the blood, which impairs oxygen transport.[10]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when working with this compound. The following should be considered the minimum requirement:

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be considered.

-

Respiratory Protection: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | 1245643-11-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatic amines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcpp.org [bcpp.org]

- 9. carcinogenic aromatic amines: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aniline Is Rapidly Converted Into Paracetamol Impairing Male Reproductive Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing Methyl 3,4-diamino-5-bromobenzoate for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the procurement landscape for Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1), a critical building block in pharmaceutical synthesis and organic chemistry.[1][2] The focus is on ensuring the acquisition of high-quality material, which is paramount for reproducible and reliable research outcomes.

Introduction to this compound

This compound is a substituted aromatic amine with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of approximately 245.07 g/mol . Its structure, featuring a bromine atom and two amino groups on a benzoic acid methyl ester backbone, makes it a versatile intermediate for creating complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Given its role as a starting material, the purity and integrity of this compound directly impact reaction yields, impurity profiles, and the ultimate success of a synthetic campaign.

Critical Quality Attributes for Researchers

Before selecting a supplier, it is crucial to define the quality attributes essential for your specific application. Sourcing a chemical intermediate is not merely a transactional purchase; it is the foundation of your experiment.

-

Purity: The most common specification is a purity of ≥97% or ≥98%, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] For sensitive applications, such as late-stage drug development, higher purity may be required.

-

Identity Confirmation: Verification of the chemical structure is non-negotiable. Suppliers should ideally provide spectroscopic data, such as ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS), to confirm the identity of the compound. An example ¹H NMR spectrum for a related compound shows distinct peaks for the aromatic protons and the methyl ester group, which would be expected for this molecule as well.[4][5]

-

Certificate of Analysis (CoA): A comprehensive CoA is a testament to a supplier's quality control. It should detail the product specifications, test methods, and results for a specific batch. Always request a batch-specific CoA.

-

Impurity Profile: Understanding the synthesis route can provide insight into potential impurities. A common synthesis involves the reduction of a nitro group precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.[4] Incomplete reduction or side reactions can lead to residual starting materials or undesired byproducts.

Supplier Landscape and Comparative Analysis

The supplier base for this compound ranges from large, well-known chemical conglomerates to smaller, specialized manufacturers.

| Supplier Category | Representative Companies | Key Strengths | Considerations |

| Major Global Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific | Extensive documentation, established quality systems, broad distribution networks. | Often higher cost, may resell from other manufacturers. |

| Specialty Chemical Manufacturers | Hangzhou Longshine Bio-Tech, Protheragen | Direct manufacturing source, potentially lower cost, flexibility for custom synthesis.[1][2] | Documentation and quality systems may vary; require more thorough vetting. |

| Chemical Marketplaces | ChemicalBook | Aggregates multiple suppliers, easy to compare list prices.[4] | Acts as an intermediary; quality and reliability depend on the ultimate source. |

Table 1. Overview of Supplier Categories.

Below is a comparison of publicly available data from select suppliers. Note that availability and specifications can change, and direct inquiry is always recommended.

| Supplier | Product Name/Identifier | Stated Purity | CAS Number |

| Sigma-Aldrich | This compound, AldrichCPR | Not specified; buyer assumes responsibility to confirm purity. | 1245643-11-1 |

| Aladdin Scientific | This compound | min 98%[3] | 1245643-11-1[3] |

| Protheragen | This compound | 0.97[1] | 1245643-11-1[1] |

| Hangzhou Longshine Bio-Tech | This compound | 98% min[2] | 1245643-11-1[2] |

Table 2. Comparative Supplier Data.

Procurement and Supplier Qualification Workflow

A systematic approach to procurement is essential to mitigate risks associated with chemical quality. The following workflow outlines a best-practice methodology for qualifying a supplier and ensuring the material meets the necessary standards.

Diagram 1: Supplier Qualification Workflow. This diagram illustrates the phased approach to selecting and approving a chemical supplier, from initial screening to final procurement.

Protocol for Supplier Qualification:

-

Initial Screening: Identify a list of potential suppliers from databases, literature, and platforms like ChemicalBook.[4]

-

Documentation Request: Contact each supplier to request a Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis (CoA) for the material.

-

Specification Review: Scrutinize the CoA to ensure the purity, appearance, and other specifications meet your experimental requirements.

-

Evaluation Sample: Procure a small sample quantity (e.g., 1-5 grams) for in-house validation.

-

Quality Control (QC): Perform your own analytical tests. At a minimum, this should include:

-

Identity Confirmation: Run an ¹H NMR and compare it to the expected structure or literature data.

-

Purity Assessment: Use HPLC or LC-MS to confirm the purity stated on the CoA.

-

-

Approval: If the in-house QC results match the supplier's CoA and meet your criteria, the supplier can be approved for larger-scale purchases. If not, the supplier fails qualification, and the process should restart.

-

Procurement: Place the order for the required quantity, referencing the specific batch number that was qualified if possible.

Safe Handling and Storage Protocols

This compound is an aromatic amine. This class of compounds requires careful handling to minimize exposure and ensure stability.[6][7]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8] In case of dust or aerosols, respiratory protection may be necessary.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9][10]

-

Storage: Store the material in a tightly sealed container to protect it from moisture and air.[9][10] Amines are often hygroscopic and can be sensitive to light.[1][9] Recommended storage is often under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Diagram 2: Decision Tree for Safe Handling. This flowchart provides a quick reference for the critical decisions required for the safe storage and handling of aromatic amines.

Conclusion

Sourcing high-quality this compound is a foundational step for any research or development project that relies on it. By implementing a rigorous supplier qualification workflow, paying close attention to critical quality attributes, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their work. While major suppliers offer reliability, specialized manufacturers can provide value and flexibility, provided they are thoroughly vetted through in-house analytical validation.

References

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ChemGulf. (2025). What are the safety precautions when handling amines and amides?. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). Methyl 3, 4-diamino-5-bromobenzoate, min 98%, 1 gram. Retrieved from [Link]

-

SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound/1245643-11-1. Retrieved from [Link]

-

ODU Digital Commons. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

National Institutes of Health. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

-

MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound/1245643-11-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1245643-11-1 [chemicalbook.com]

- 5. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. international.skcinc.com [international.skcinc.com]

An In-Depth Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-5-bromobenzoate is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique trifunctional nature, featuring a vicinal diamine, a bromine atom, and a methyl ester, makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, key chemical properties, applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Synonyms

Proper identification of chemical compounds is paramount for reproducibility and safety in research. This compound is known by several synonyms, which are often encountered in chemical catalogs and scientific literature.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1245643-11-1 |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol [1][2] |

| Appearance | Dark brown, light-sensitive solid[1][2] |

A comprehensive list of its alternative names includes:

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.

Reaction Scheme

Caption: Synthesis of this compound.

Mechanistic Insight: The Role of Tin(II) Chloride

The reduction of the nitro group is a critical step. Tin(II) chloride (SnCl₂) in the presence of an acid (often generated in situ with water or alcohols) is a classic and effective method for this transformation. The reaction proceeds through a series of single electron transfers from Sn²⁺ to the nitro group, with subsequent protonation by the solvent.[1] This method is often preferred over catalytic hydrogenation in laboratory settings for its chemoselectivity, as it typically does not reduce other functional groups like esters or aromatic bromides.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[1]

Materials:

-

Methyl 4-amino-3-bromo-5-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) and tin(II) chloride dihydrate (33 g, 14.5 mmol) in methanol (100 mL) is prepared in a round-bottom flask.

-

The mixture is heated to 60°C and maintained at this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The methanol is removed under reduced pressure to yield a residue.

-

The residue is carefully neutralized by adjusting the pH to approximately 11 with a saturated aqueous solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it may cause gas evolution.

-

The aqueous phase is then extracted with dichloromethane (3 x 200 mL).

-

The combined organic layers are washed with saturated aqueous sodium chloride solution (200 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as an off-white solid (yield: ~5 g, 58%).[1]

¹H NMR Data (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H).[1]

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of this compound lies in its role as a scaffold for the synthesis of heterocyclic compounds, most notably quinoxalines. The ortho-diamine functionality is primed for condensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring of the quinoxaline system.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that are prevalent in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.

General Reaction Scheme for Quinoxaline Formation

Caption: General synthesis of quinoxalines.

Mechanistic Rationale

The reaction is typically acid-catalyzed and proceeds through a two-step condensation mechanism. One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the dicarbonyl compound, followed by dehydration to form an imine. This process is repeated with the second amino and carbonyl groups, leading to the cyclized quinoxaline product. The substituents on both the diamine and the dicarbonyl compound can be varied to create a library of quinoxaline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is light-sensitive and should be stored protected from light.[1][2]

-

It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[1][2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Aromatic amines and halogenated organic compounds should be treated as hazardous waste and collected in designated, properly labeled containers.

Conclusion

This compound is a key intermediate for the synthesis of complex heterocyclic molecules, particularly quinoxalines, which are of significant interest in pharmaceutical research. A thorough understanding of its synthesis, chemical properties, and safe handling procedures is essential for its effective and responsible use in the laboratory. This guide provides a foundational framework for researchers and drug development professionals to leverage the synthetic potential of this versatile building block.

References

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

Methyl 3,4-diamino-5-bromobenzoate is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the field of drug discovery and development. Its unique substitution pattern, featuring vicinal amino groups ideal for heterocycle formation, a bromine atom for cross-coupling reactions, and a methyl ester for amide bond formation, makes it a versatile scaffold. This technical guide provides an in-depth analysis of the compound's history, a detailed, field-proven synthesis protocol with mechanistic insights, physicochemical properties, and its strategic application as a precursor to bioactive molecules, particularly benzimidazole-based kinase inhibitors.

Introduction and Historical Context

This compound (CAS No. 1245643-11-1) is a synthetic organic building block. Unlike compounds with a long history of academic discovery, its prominence is relatively recent and is intrinsically linked to the demands of modern medicinal chemistry. There is no singular, seminal publication detailing its initial discovery; rather, its appearance in the chemical literature and supplier catalogs coincides with the intensive search for new kinase inhibitors in the early 21st century.

The compound's value lies in its pre-functionalized structure, which allows researchers to bypass several synthetic steps. The ortho-phenylenediamine moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs. The strategic placement of the bromine atom and the methyl ester provides orthogonal chemical handles for introducing molecular diversity, a key requirement in lead optimization. The earliest notable citations of this compound appear in patents from around 2011, solidifying its role as a purpose-built intermediate for pharmaceutical research and development programs[1].

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the reduction of its nitro-precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. The overall synthetic pathway can be logically traced from a common starting material, 4-aminobenzoic acid, through a sequence of protection, nitration, bromination, esterification, and final reduction.

The multi-step synthesis is designed to install the required functional groups with high regioselectivity. An amino group is first protected to direct subsequent electrophilic aromatic substitution reactions, followed by nitration and bromination. After installation of the core substituents, the ester is formed, and the nitro group is selectively reduced to yield the final product.

Caption: Logical workflow for the synthesis of the title compound.

This protocol details the final, critical step: the chemoselective reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol, 1.0 eq) and methanol (100 mL). Stir the mixture to form a suspension[1].

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 33 g, ~145 mmol, ~4.0 eq) to the suspension.

-

Expert Insight: Tin(II) chloride is a classic, cost-effective, and highly reliable reagent for the reduction of aromatic nitro groups. It exhibits excellent chemoselectivity, leaving the aryl bromide and ester functionalities intact under these conditions. A stoichiometric excess is used to ensure complete conversion.

-

-

Reaction Execution: Heat the suspension to 60 °C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the methanol, yielding a residue. c. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is approximately 11. This step neutralizes the acidic reaction mixture and precipitates tin salts. d. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) (3 x 200 mL)[1]. e. Combine the organic layers, wash with saturated aqueous sodium chloride (brine) (1 x 200 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: a. Filter off the drying agent. b. Concentrate the organic phase under reduced pressure to afford this compound as an off-white solid[1].

-

Trustworthiness: The expected yield for this reaction is approximately 58% (5 g)[1]. The identity and purity of the product must be confirmed by characterization techniques such as NMR and Mass Spectrometry.

-

Physicochemical Properties and Characterization

The compound is typically supplied as an off-white to light yellow solid or liquid and should be stored under refrigerated conditions, protected from light[2].

| Property | Value | Reference(s) |

| CAS Number | 1245643-11-1 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O₂ | [3][4] |

| Molecular Weight | 245.07 g/mol | [3][4] |

| Appearance | Off-white solid / Colorless to light yellow liquid | [1][2] |

| Purity | Typically ≥97-98% | [2][5] |

| ¹H NMR (CDCl₃) | δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H) | [1] |

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for constructing complex heterocyclic systems. Its most significant application is in the synthesis of substituted benzimidazoles.

The benzimidazole core is a cornerstone of modern medicinal chemistry, renowned for its diverse biological activities, including as an antiviral, anthelmintic, and anticancer agent[6]. Many potent protein kinase inhibitors, which are crucial in oncology, feature this heterocyclic system[7][8][9].

The ortho-diamino functionality of this compound is perfectly poised for cyclocondensation reactions. When reacted with aldehydes, carboxylic acids (or their derivatives), or related reagents, it readily forms the benzimidazole ring. This reaction, often referred to as the Phillips condensation, is a robust and widely used transformation in pharmaceutical synthesis[6].

Caption: General reaction showing the utility of the title compound.

-

Authoritative Grounding: The bromine atom on the resulting benzimidazole scaffold serves as a key handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methyl ester can be hydrolyzed to the corresponding carboxylic acid and coupled with various amines to form amides. This three-pronged approach allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to the structure-activity relationship (SAR) studies required for drug optimization.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood[3]. It is intended for research and manufacturing purposes only and is not for medical or consumer use[4][5].

References

-

This compound/1245643-11-1. Hangzhou Longshine Bio-Tech. [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society. [Link]

-

Substrate scope of benzimidazole products from 3,4‐diaminotoluene... ResearchGate. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances. [Link]

-

3, 3, 3 - TRIFLUORO-2,2-DIMETHYLPROPIONIC ACID / 889940-1 3. Hangzhou Longshine Bio-Tech. [Link]

-

Farmācijas ražotājs, rūpnīca, API, vidējais. Hangzhou Longshine Bio-Tech. [Link]

-

Farmaceutisk tillverkare, Fabrik, API, Mellanliggande. Hangzhou Longshine Bio-Tech. [Link]

- Diaminotriazoles useful as inhibitors of protein kinases.

- Process for the preparation of kinase inhibitors and intermediates thereof.

- Protein kinase inhibitors, preparation method and medical use thereof.

-

Patent No. - ResearchGate. ResearchGate. [Link]

- Compounds and compositions as protein kinase inhibitors.

-

Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. [Link]

-

Methyl 3, 4-diamino-5-bromobenzoate, min 98%, 1 gram. Scientific Direct. [Link]

Sources

- 1. This compound | 1245643-11-1 [chemicalbook.com]

- 2. This compound/1245643-11-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. Methyl3,4-diamino-5-bromobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2004046120A2 - Diaminotriazoles useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 8. US11091476B2 - Protein kinase inhibitors, preparation method and medical use thereof - Google Patents [patents.google.com]

- 9. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3,4-diamino-5-bromobenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3,4-diamino-5-bromobenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by comparative data from related structures.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1][2][3][4][5] Its structure, featuring a benzene ring substituted with two amino groups, a bromine atom, and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of multiple functional groups gives rise to a rich and informative spectroscopic profile, which, when correctly interpreted, provides a detailed fingerprint of the molecule.

Synthesis and Experimental Context

The synthesis of this compound is a critical consideration for interpreting its spectroscopic data, as impurities or side-products from the reaction can interfere with the analysis. A common synthetic route involves the reduction of a nitro-substituted precursor, such as methyl 4-amino-3-bromo-5-nitrobenzoate.[6] Understanding the starting materials and reagents used in the synthesis allows for a more targeted search for potential impurities in the spectra.

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.74 | Singlet | 1H | Ar-H |

| 7.35 | Singlet | 1H | Ar-H |

| 4.18 | Broad Singlet | 2H | -NH₂ |

| 3.85 | Singlet | 3H | -OCH₃ |

| 3.38-3.56 | Broad Singlet | 2H | -NH₂ |

Source: ChemicalBook[6]

Interpretation:

-

Aromatic Protons (Ar-H): The presence of two singlets at 7.74 and 7.35 ppm is characteristic of two aromatic protons that do not have any adjacent proton neighbors, which is consistent with the proposed structure. The downfield shift of these protons is expected due to the electron-withdrawing nature of the bromine atom and the methyl ester group.

-

Amino Protons (-NH₂): The two broad singlets at 4.18 and 3.38-3.56 ppm, each integrating to 2H, are assigned to the two amino groups. The broadness of these signals is a common feature of amine protons due to quadrupole broadening and chemical exchange. Their chemical shift can vary depending on the solvent and concentration.[7]

-

Methyl Protons (-OCH₃): The sharp singlet at 3.85 ppm, integrating to 3H, is characteristic of the methyl ester protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | Expected range for a methyl ester carbonyl carbon. |

| ~145 | C-NH₂ | Aromatic carbon attached to an amino group. |

| ~140 | C-NH₂ | Aromatic carbon attached to an amino group. |

| ~125 | C-Br | Aromatic carbon attached to a bromine atom. |

| ~120 | C-COOCH₃ | Aromatic carbon attached to the methyl ester group. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~52 | -OCH₃ | Methyl carbon of the ester group. |

Causality Behind Predicted Shifts:

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino groups are electron-donating and will shield the attached carbons, shifting them upfield compared to unsubstituted benzene (128.5 ppm).

-

Conversely, the bromine atom and the methyl ester group are electron-withdrawing, causing a downfield shift for the carbons they are attached to.

-

The predicted chemical shift for the methyl ester carbon is based on typical values for methyl benzoates.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Br bonds.

Predicted IR Absorption Bands: